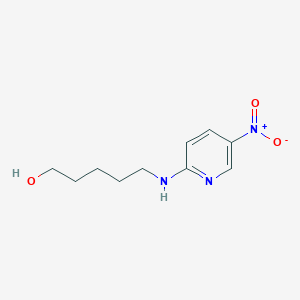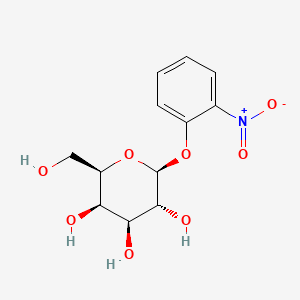![molecular formula C14H21N3O2 B7788421 2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-4-one](/img/structure/B7788421.png)
2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of extensive research.
准备方法
The synthesis of compound “2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-4-one” involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial production methods often involve scaling up these laboratory procedures while ensuring consistency and purity. This may include the use of automated reactors and continuous flow systems to optimize yield and reduce production time.
化学反应分析
Compound “2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
科学研究应用
Compound “2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-4-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of various materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism by which compound “2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-4-one” exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.
相似化合物的比较
When compared to similar compounds, “2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-4-one” stands out due to its unique chemical structure and reactivity. Similar compounds include:
Compound A: Known for its similar core structure but differing in functional groups.
Compound B: Shares similar reactivity but has a different molecular weight.
Compound C: Exhibits comparable biological activity but varies in its mechanism of action.
The uniqueness of “this compound” lies in its specific combination of properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-9-6-17(7-10(2)19-9)8-12-5-13(18)16-14(15-12)11-3-4-11/h5,9-11H,3-4,6-8H2,1-2H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFOHVSMNGRUHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)N=C(N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)N=C(N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788342.png)

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B7788364.png)


![1-[1-(3-Chloro-4-fluorophenyl)-5-methyltriazol-4-yl]ethanone](/img/structure/B7788389.png)

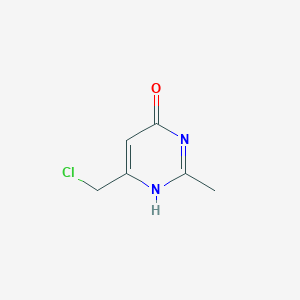
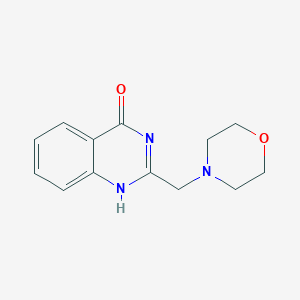
![[3-(4-Chloroanilino)cyclohex-2-en-1-ylidene]-(4-chlorophenyl)azanium;chloride](/img/structure/B7788431.png)
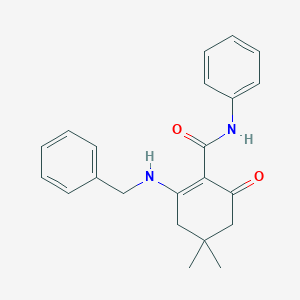
![4,4-dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B7788442.png)
